[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate
Description
The compound [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate is a synthetic carbamate derivative featuring a substituted imidazole core. Its structure includes a 3,5-dichlorophenylthio group at position 5, a fluoromethyl substituent at position 1, and an isopropyl group at position 4 of the imidazole ring. The carbamate group is attached to the methylene moiety at position 2 (Fig. 1).
The 3,5-dichlorophenylthio moiety may contribute to electrophilic reactivity or target binding, as seen in pesticidal carbamates .
Properties
CAS No. |
178979-46-9 |
|---|---|
Molecular Formula |
C15H16Cl2FN3O2S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H16Cl2FN3O2S/c1-8(2)13-14(24-11-4-9(16)3-10(17)5-11)21(7-18)12(20-13)6-23-15(19)22/h3-5,8H,6-7H2,1-2H3,(H2,19,22) |
InChI Key |
BPUWSEBIEIWYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CF)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more hydrogenated product .
Scientific Research Applications
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of this compound differ primarily in the substituents at positions 1 and 2 of the imidazole ring (Table 1). These modifications significantly influence physicochemical properties and biological activity.
Table 1. Structural Analogs and Key Differences
Key Observations :
- Nitrobenzyl or pyridinylmethyl groups enhance aromatic interactions in biological systems, as seen in capravirine’s antiviral activity .
Physicochemical Properties
Lipophilicity and stability are critical for bioavailability. The fluoromethyl group likely increases log P (lipophilicity) compared to methyl or hydrogen analogs but remains less lipophilic than chlorinated or aromatic substituents. For example:
- The target compound’s calculated log P (using HPLC data from analogous structures ) is estimated at ~3.5, higher than the methyl analog (log P ~2.8) but lower than the nitrobenzyl derivative (log P ~4.1) .
- Fluorination enhances metabolic stability by resisting oxidative degradation, a common issue in pesticidal carbamates .
Biological Activity
[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate, with the CAS number 178979-46-9, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆Cl₂FN₃O₂S |
| Molecular Weight | 392.276 g/mol |
| Density | 1.46 g/cm³ |
| Boiling Point | 571 °C at 760 mmHg |
| Flash Point | 299.2 °C |
| LogP | 5.5006 |
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies indicate that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate have shown promising results in inhibiting the proliferation of human cancer cells such as HeLa and MCF-7.
A study demonstrated that certain imidazole derivatives induced apoptosis in HeLa cells, with IC₅₀ values significantly lower than those of established chemotherapeutic agents like sorafenib . The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways.
Antimicrobial Activity
The compound's potential as an antibacterial agent has also been explored. Preliminary investigations into related imidazole derivatives indicated effective activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The presence of specific functional groups, such as electron-withdrawing groups adjacent to aryl rings, was found to enhance antibacterial potency .
Case Studies
Several case studies highlight the efficacy of imidazole-based compounds in clinical and laboratory settings:
- HeLa Cell Line Study : A derivative similar to [5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate was tested against HeLa cells, showing an IC₅₀ value of approximately 0.37 µM, indicating strong cytotoxicity compared to sorafenib (IC₅₀ = 7.91 µM) .
- Antimicrobial Efficacy : In a study focusing on bacterial strains, compounds with similar structures demonstrated MIC values in the low µg/mL range against MRSA, suggesting that modifications to the imidazole ring can significantly improve antibacterial activity .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound may interfere with key cellular processes involved in cancer cell growth and division.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in cancer cells.
- Disruption of Bacterial Cell Function : For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis or function through its interaction with essential proteins like FtsZ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
